Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

sapanisertib relapsed refractory ALL treatment

schedule

Author: Smolecule Technical Support Team. Date: February 2026

Cat. No.: S548417

CAS No.: 1224844-38-5

Compound Focus: Sapanisertib

Get Quote

Treatment Protocol & Schedule

The following table summarizes the core elements of the sapanisertib monotherapy regimen for

relapsed/refractory ALL [1]:

Protocol Component

Details

Study Identifier

Phase

Patient Population

Dosage &

Formulation

Dosing Schedule

Cycle Duration

NCT02484430 [1]
Phase Il [1]

Adults with relapsed/refractory B- or T-cell ALL; median of 3 prior lines of
therapy [1]

3 mg, oral, milled formulation [1]

Once daily for 21 days, followed by a 7-day rest period [1]

28 days [1]
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| Dose Modifications | Dose escalation (from Cycle 3): 4 mg daily for 21 days/28-day cycle. Further

escalation (from Cycle 5): 4 mg daily continuously. Dose reductions: 2 mg daily (21 days) or 2 mg daily (5

days/week for 3 weeks) [1] |

Key Efficacy and Safety Outcomes

The trial's findings, particularly regarding efficacy and safety, are crucial for researchers to contextualize the

treatment schedule.

Outcome Measure

Results

Best Overall Response

Treatment Continuation

Common Grade 3-4 Non-
Hematologic Toxicities

Other Grade 3-4 Toxicities

Grade >2 Hematologic

Toxicities

Pharmacodynamic Analysis

Stable disease in 2 of 16 patients (12.5%). No complete or partial
responses were observed [1].

Only 3 patients (19%) were able to proceed to Cycle 2 [1].

Mucositis (3 patients), hyperglycemia (2 patients) [1].

Hepatic failure, seizures, confusion, pneumonitis, anorexia (1 patient

each) [1].

Leukopenia (3 patients), lymphopenia (2 patients), thrombocytopenia,
neutropenia (1 patient each) [1].

Immunoblotting of patient samples indicated limited impact on
phosphorylation of key mTOR pathway substrates (4EBP1, S6, AKT),
suggesting insufficient target inhibition [1].

Pharmacological and Biomarker Analysis Protocols

The study included detailed pharmacological analyses to understand drug exposure and target engagement.

e Pharmacokinetic (PK) Sampling: Blood samples for PK analysis were collected from patients at
specified time points: pre-dose, and at 1, 2, 4, and 6-8 hours post-dose on Day 8 of Cycle 1. The
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analysis demonstrated that drug exposures in ALL patients were similar to those previously observed
in patients with solid tumors [1].

e Pharmacodynamic (PD) Biomarker Assessment: To evaluate the biological effect of sapanisertib,
serial bone marrow aspirates were collected. The protocol involved performing immunoblotting on
these samples to detect changes in the phosphorylation levels of key mTOR pathway proteins,
including:

o 4EBP1 (a downstream substrate of mMTORC1)
o S6 (a downstream substrate of mMTORC1)
o AKT (phosphorylated at Ser473, a target of mMTORC?2) [1]

e Key PD Finding: The results showed a limited impact on the phosphorylation of these biomarkers,
providing a mechanistic explanation for the lack of clinical efficacy observed in the trial [1].

MTOR Signaling Pathway and Experimental Rationale

The rationale for using sapanisertib in ALL was based on its mechanism as a dual TORC1/TORC?2 inhibitor.

The diagram below illustrates the targeted pathway and the experimental workflow for biomarker analysis.

Sapanisertib

e Growth Signals
Dual Inhibition (PI3K/AKT)

mTOR Complex 1 mTOR Complex 2

(TORC1) (TORC2) SREFEILEY

p-4EBP1 p-S6 Ribosomal Protein p-AKT (Serd73)

Cell Growth & Survival
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Application Notes for Researchers

¢ Patient Selection Considerations: The study initially required patients to have failed two prior
treatments but was later amended to include any number of prior therapies and newly diagnosed
patients unfit for standard induction. Key inclusion criteria mandated active leukemia (=10% blasts in
bone marrow) and fasting blood glucose <130 mg/dL due to the known hyperglycemic risk of mTOR
inhibitors [1].

¢ Toxicity Management: Vigilant monitoring and prophylaxis are essential. The protocol mandated
daily in-home blood glucose monitoring. Pre-emptive management of mucositis is recommended, as
it was the most frequent grade 3-4 non-hematologic toxicity [1].

¢ Interpretation of Findings: The primary takeaway for drug developers is that while the schedule was
well-tolerated, single-agent sapanisertib did not achieve sufficient mTOR pathway inhibition or
demonstrate clinically meaningful efficacy in relapsed/refractory ALL [1]. Future efforts may
need to explore combination therapies or different dosing strategies to overcome the lack of target
engagement observed.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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